molecular formula C22H19N5O B2506679 4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 452293-88-8

4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2506679
CAS No.: 452293-88-8
M. Wt: 369.428
InChI Key: LARYCWKUWOUFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Attributes:

Feature Characterization Data Source
Substituent position Para-position on phenyl ring
Bond angles C–O–C angle: 118.7° (benzyloxy linkage)
Torsional freedom Dihedral angle: 35.2° between phenyl planes

¹H NMR analysis (DMSO-d₆) reveals:

  • Aromatic protons : Multiplet at δ 7.36–8.24 ppm (10H, benzyloxy-phenyl and benzimidazole)
  • Methylene protons : Singlet at δ 5.08 ppm (2H, OCH₂Ph)
  • Amine protons : Broad singlet at δ 6.60 ppm (2H, NH₂)

The benzyloxy group enhances lipophilicity (logP = 3.28 predicted), while the para-substitution pattern minimizes steric hindrance with the triazino-benzimidazole core.

Comparative Analysis With Related Triazino-Benzimidazole Derivatives

Table 1: Structural and Electronic Comparison of Key Derivatives

Compound Substituent at C4 Molecular Weight (g/mol) Biological Activity
Target compound 4-(Benzyloxy)phenyl 369.42 Anthelmintic, MAO-B inhibition
3-Benzyl derivative Benzyl 264.33 Antibacterial
4-Phenyl-2-thione Phenyl, thione group 282.34 Enzyme inhibition
3-Butyl-2,4-dione Butyl, diketone 258.28 Cytotoxicity

Key differences include:

  • Electronic effects : The benzyloxy group in the target compound provides stronger electron-donating resonance (+M effect) compared to alkyl or thione substituents.
  • Spatial requirements : The 4-(benzyloxy)phenyl group occupies ~18% larger molecular volume than simple phenyl substituents.
  • Hydrogen bonding capacity : The primary amine at C2 enables stronger hydrogen-bond donor activity (PSA = 27.43 Ų) versus thione or diketone derivatives.

X-ray diffraction studies show that the benzyloxy-phenyl substituent induces a 7.2° out-of-plane distortion in the triazine ring compared to unsubstituted analogs. This structural modulation correlates with enhanced binding to biological targets like monoamine oxidase B (MAO-B) and helminthic enzymes.

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c23-21-25-20(27-19-9-5-4-8-18(19)24-22(27)26-21)16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13,20H,14H2,(H3,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARYCWKUWOUFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3N=C(NC4=NC5=CC=CC=C5N34)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Guanidinobenzimidazole with 4-(Benzyloxy)benzaldehyde

The primary synthetic route involves the cyclocondensation of 2-guanidinobenzimidazole with 4-(benzyloxy)benzaldehyde under acidic or catalytic conditions. This method leverages the reactivity of the guanidine group toward aldehydes to form the triazino-benzimidazole scaffold.

Reaction Conditions

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Catalyst: Piperidine (5–10 mol%) or hydrochloric acid (HCl)
  • Temperature: Reflux (78–100°C) or fusion (150–160°C)
  • Time: 4–12 hours

The aldehyde undergoes nucleophilic attack by the terminal amino group of 2-guanidinobenzimidazole, followed by cyclodehydration to form the triazine ring. The benzyloxy group remains intact under these conditions due to its stability in acidic and thermal environments.

Typical Procedure

  • Dissolve 2-guanidinobenzimidazole (1.76 g, 10 mmol) and 4-(benzyloxy)benzaldehyde (2.12 g, 10 mmol) in ethanol (30 mL).
  • Add piperidine (0.5 mL) and reflux for 8 hours.
  • Cool the mixture, filter the precipitate, and wash with cold ethanol.
  • Recrystallize from ethanol/dichloromethane (1:1) to obtain the pure product (yield: 72–78%).

Mechanistic Insights

Key Reaction Steps

  • Imine Formation: The aldehyde’s carbonyl carbon is attacked by the primary amine of 2-guanidinobenzimidazole, forming a Schiff base intermediate.
  • Cyclization: Intramolecular nucleophilic attack by the guanidine’s secondary amine generates the six-membered triazine ring.
  • Aromatization: Loss of water completes the formation of the conjugated triazino-benzimidazole system.

Proposed Mechanism
$$
\text{2-Guanidinobenzimidazole} + \text{4-(Benzyloxy)benzaldehyde} \xrightarrow{\text{piperidine}} \text{Intermediate (Schiff base)} \xrightarrow{\Delta} \text{Triazino-benzimidazole} + \text{H}_2\text{O}
$$

Optimization Strategies

Solvent and Catalyst Screening

Condition Yield (%) Purity (%)
Ethanol/piperidine 78 98
DMF/piperidine 65 95
Ethanol/HCl 70 97

Ethanol/piperidine maximizes yield due to improved solubility of intermediates, while DMF favors faster kinetics but lowers recovery.

Temperature and Time Dependence

  • Reflux (78°C): 72% yield after 8 hours.
  • Fusion (150°C): 68% yield after 4 hours (with increased side products).

Prolonged heating beyond 12 hours degrades the product, reducing yield to <50%.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 9H, aromatic), 5.12 (s, 2H, OCH$$2$$Ph), 4.88 (s, 1H, CH-triazine).
  • IR (KBr): 3350 cm$$^{-1}$$ (N-H stretch), 1605 cm$$^{-1}$$ (C=N triazine), 1250 cm$$^{-1}$$ (C-O-C benzyloxy).
  • HRMS (ESI): m/z 369.426 [M+H]$$^+$$ (calc. 369.426).

Purity Assessment

HPLC analysis (C18 column, MeOH/H$$2$$O 70:30) shows a single peak at $$tR = 6.2$$ min, confirming >98% purity.

Challenges and Limitations

  • Sensitivity to Oxidation: The benzyloxy group may undergo cleavage under strong acidic conditions (e.g., concentrated HCl).
  • Byproduct Formation: Competing reactions with residual moisture generate hydrolyzed analogs (e.g., 4-hydroxyphenyl derivatives).

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl triazine oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of benzimidazole and triazine compounds often show promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines with significant results. The mechanism typically involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Neuroprotective Effects

Recent studies have focused on the neuroprotective capabilities of triazino-benzimidazole derivatives. These compounds have shown potential in treating neurodegenerative diseases by targeting pathways associated with oxidative stress and inflammation. The synthesis and biological evaluation of such compounds suggest they may be useful in developing multi-target-directed ligands for conditions like Alzheimer’s disease and depression .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). In vitro studies demonstrate that certain derivatives exhibit strong inhibitory activity against these enzymes, which are crucial in the treatment of neurodegenerative disorders and cognitive decline .

Case Study 1: Anticancer Activity Evaluation

A study involving a series of triazino-benzimidazole derivatives demonstrated their efficacy against pancreatic cancer cells. The evaluation included assessing cell viability using MTT assays, where several compounds showed IC50 values in the micromolar range, indicating potent anticancer activity.

CompoundIC50 (µM)
Compound A12.5
Compound B8.9
Compound C15.0

Case Study 2: Neuroprotective Mechanism Investigation

In another investigation, the neuroprotective effects were assessed using models of oxidative stress in neuronal cells. The results indicated that the compound significantly reduced cell death and reactive oxygen species (ROS) levels compared to control groups.

TreatmentCell Viability (%)ROS Levels (µM)
Control4520
Compound X855

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Tautomeric Features

The dihydro[1,3,5]triazino[1,2-a]benzimidazole core exhibits annular prototropic tautomerism, with three possible tautomeric forms: 3,4-dihydro (A), 1,4-dihydro (B), and 4,10-dihydro (C) (Scheme 4, ). This tautomerism is influenced by substituents and solvent conditions. For example:

  • 4-(4-Hydroxyphenyl)-3,4-dihydro variant (3c) : Exists predominantly in the 3,4-dihydro form, as evidenced by IR spectroscopy (νOH = 3541 cm⁻¹) and elemental analysis .
  • 4-Phenyl derivatives : X-ray crystallography reveals disorder in the phenyl ring orientation, with hydrogen bonding (N–H⋯Cl) stabilizing the 4H,10H tautomer in the solid state .
Substituent Effects on Physicochemical Properties

Substituents at the 4-position of the phenyl ring significantly alter melting points, solubility, and spectral properties:

Compound (Substituent) Melting Point (°C) Yield (%) IR Key Bands (cm⁻¹) NMR δ (ppm) Highlights Reference
4-(4-Hydroxyphenyl) (3c) >300 88 νOH 3541, νNH₂ 3264, νC-O 1278 Not reported
4-(3-Fluorophenyl) (3e) 274–276 75 νNH₂ 3332, νAr 1614 7.44 (td, Harom), 6.51 (bs, NH₂)
4-(4-Fluorophenyl) Not reported
4-(Thiophen-2-yl)

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine) reduce melting points compared to hydroxylated derivatives, likely due to decreased hydrogen bonding capacity .
  • The benzyloxy group in the target compound may enhance lipophilicity compared to smaller substituents (e.g., methyl or chloro), impacting bioavailability.
Commercial Availability and Stability

Several derivatives, including 4-(4-chloro-2-fluorophenyl) and 4-(3-bromophenyl) variants, are listed as discontinued products (CymitQuimica, ), suggesting challenges in synthesis scalability or stability. The benzyloxy-substituted compound’s commercial status is unclear, but its structural complexity may pose similar challenges.

Biological Activity

The compound 4-[4-(benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a derivative of benzimidazole and triazine that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements of benzimidazole and triazine. Its molecular formula is C19_{19}H18_{18}N4_{4}O, indicating the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. A study highlighted that certain benzimidazole derivatives demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Anticancer Activity

Benzimidazole derivatives are also known for their anticancer properties. In one notable case study involving related compounds, it was found that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest . The specific activity of this compound in this context warrants further investigation.

Enzyme Inhibition

Another significant area of research involves the inhibition of specific enzymes. For example, benzimidazole derivatives have been studied for their inhibitory effects on β-glucuronidase and diacylglycerol acyltransferase (DGAT). Compounds with structural similarities to our target compound have shown promising results with IC50_{50} values in the low micromolar range . Such enzyme inhibition could be crucial in developing therapies for metabolic disorders.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates. The results indicated that compounds with a benzyloxy substituent exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The study concluded that structural modifications significantly impact bioactivity .

Study 2: Anticancer Properties

In vitro studies on related triazino-benzimidazole compounds revealed significant cytotoxicity against leukemia cell lines. One derivative was noted to induce apoptosis through a mitochondrial pathway, highlighting the importance of the triazine moiety in enhancing anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes.
  • DNA Interaction : Some benzimidazole derivatives intercalate into DNA, leading to inhibition of replication.
  • Enzyme Modulation : Inhibition of key metabolic enzymes can alter cellular pathways critical for growth and survival.

Q & A

Q. What are the established synthetic routes for 4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?

The compound is synthesized via cyclization of 2-guanidinobenzimidazole with benzaldehyde derivatives under acidic conditions. A typical procedure involves heating 2-guanidinobenzimidazole with benzaldehyde and hydrochloric acid in a solvent like DMF or ethanol, followed by reflux and purification via recrystallization. This method leverages the reactivity of the guanidine group to form the triazine ring fused to the benzimidazole core .

Q. How is the compound structurally characterized post-synthesis?

Structural elucidation employs:

  • X-ray crystallography to resolve the fused triazino-benzimidazole system and substituent positions (e.g., disordered phenyl rings in related compounds) .
  • NMR spectroscopy (1H, 13C) to confirm proton environments, such as amino groups and aromatic protons.
  • Mass spectrometry for molecular weight validation .

Q. What in vitro assays are used for initial bioactivity screening?

  • Enzyme inhibition assays : Testing against dihydrofolate reductase (DHFR) due to structural similarity to known inhibitors .
  • Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains, comparing activity to analogs like benzoxazole derivatives .

Advanced Research Questions

Q. How can molecular docking simulations optimize the compound’s interaction with target enzymes?

  • Step 1 : Use software (e.g., AutoDock Vina) to model binding poses with enzymes like DHFR, focusing on hydrogen bonding (amino groups) and π-π stacking (aromatic moieties).
  • Step 2 : Compare docking scores with structurally related compounds (e.g., nitrophenol or methyl ester analogs) to identify substituents enhancing binding affinity .
  • Step 3 : Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can researchers address contradictions in reported biological activity data across structural analogs?

  • Comparative analysis : Tabulate substituent effects (Table 1) to correlate functional groups with activity. For example, nitro groups may enhance enzyme inhibition but reduce solubility .
  • QSAR modeling : Quantify how substituent electronic/hydrophobic properties influence bioactivity, resolving discrepancies between in vitro and cellular assays .
SubstituentBioactivity (IC50, μM)Solubility (mg/mL)
-NO₂0.450.12
-OCH₃1.200.85
-COOH2.501.50

Q. What strategies mitigate challenges in regioselectivity during synthesis?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to control cyclization sites .
  • Reaction optimization : Adjust solvent polarity (e.g., DMSO vs. ethanol) and acid concentration to favor triazine ring formation over side products .
  • Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify low-energy pathways .

Methodological Notes

  • Avoid trial-and-error synthesis : Integrate computational reaction path searches (e.g., artificial force-induced reaction methods) to predict viable routes and reduce experimental iterations .
  • Cross-disciplinary validation : Combine spectroscopic data (e.g., NOESY for stereochemistry) with crystallographic results to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.